(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone
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Overview
Description
“(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone” is a compound with a molecular weight of 351.41 . It has a solid physical form and is stored at room temperature in an inert atmosphere . The compound’s IUPAC name is "4-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.41 . It is a solid at room temperature and is stored in an inert atmosphere .Scientific Research Applications
Pharmacological Research
The piperazine moiety is a common feature in many pharmacologically active compounds. It is known to enhance the pharmacokinetic properties of drugs, making (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone a valuable scaffold for developing new medications. This compound could be investigated for its potential use in treating various diseases, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Neurodegenerative Disease Treatment
Piperazine derivatives are being explored for their therapeutic potential in neurodegenerative diseases like Parkinson’s and Alzheimer’s. The ability of (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone to cross the blood-brain barrier could be leveraged to develop treatments that target the central nervous system .
Antibacterial Activity
Recent studies have shown that piperazine compounds can exhibit significant antibacterial activity. The structural characteristics of (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone make it a promising candidate for the synthesis of novel antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Research
Piperazine derivatives have been identified as potential anticancer agents. They can induce apoptosis in cancer cells and inhibit cell proliferation. The compound could be synthesized and tested for its efficacy in inhibiting tumor growth and metastasis .
Cardiovascular Therapeutics
Compounds containing piperazine rings have been used to treat various cardiovascular disorders(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone could be explored for its potential to act on receptors involved in cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, and cardiac arrhythmias .
Nonlinear Optical Properties
The electronic structure of piperazine derivatives makes them suitable for applications in nonlinear optics. The compound could be studied for its hyperpolarizability and potential use in optical devices and materials .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Related compounds have been found to inhibit ache, preventing the breakdown of acetylcholine and thereby increasing both the level and duration of action of the neurotransmitter . This leads to an increase in acetylcholine concentrations at nerve endings, enhancing cholinergic function .
Biochemical Pathways
By analogy with similar compounds, it can be inferred that this compound may affect the cholinergic system by inhibiting ache . This would result in an increase in acetylcholine, affecting various downstream effects such as muscle contraction, heart rate, and other functions regulated by this neurotransmitter .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
If it acts similarly to related compounds, it may increase acetylcholine levels by inhibiting ache . This could potentially enhance cholinergic function, affecting various physiological processes such as muscle contraction and heart rate .
Action Environment
The compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could affect its stability
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-5-3-13(4-6-14)19-9-11-20(12-10-19)16(21)15-17-7-2-8-18-15/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRJHEOLAHGYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone |
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